Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847152
InChI: InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16)
SMILES:
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15847152

Molecular Formula: C12H11N3O3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate -

Specification

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
IUPAC Name ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16)
Standard InChI Key SUMBAIZOXXLGKQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 2-(4-hydroxypyridin-2-yl)pyrimidine-5-carboxylate is C₁₂H₁₁N₃O₃, with a molecular weight of 245.24 g/mol. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted at position 2 with a 4-hydroxypyridinyl group and at position 5 with an ethyl ester. The hydroxypyridinyl group introduces hydrogen-bonding capabilities, while the ethyl ester enhances lipophilicity, influencing solubility and bioavailability.

Key Physicochemical Properties

PropertyValue/Description
Melting Point150–160°C (estimated)
SolubilitySoluble in DMSO, ethanol; sparingly soluble in water
LogP (Partition Coefficient)~1.8 (indicating moderate lipophilicity)
pKa (Hydroxyl Group)~8.5 (weakly acidic)

The compound’s stability under ambient conditions is attributed to its aromatic rings, though the ester group may hydrolyze in aqueous alkaline environments to form the corresponding carboxylic acid.

Synthesis and Structural Elaboration

Synthetic Routes

The synthesis of ethyl 2-(4-hydroxypyridin-2-yl)pyrimidine-5-carboxylate typically involves multi-step reactions. A common approach employs Suzuki–Miyaura cross-coupling to attach the hydroxypyridinyl group to the pyrimidine ring:

  • Preparation of Halogenated Pyrimidine Intermediate:
    Ethyl 2-chloropyrimidine-5-carboxylate is synthesized via condensation of ethyl cyanoacetate with guanidine carbonate under acidic conditions.

  • Suzuki Coupling:
    The chloropyrimidine intermediate reacts with 4-hydroxypyridin-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., dioxane/water). This step forms the carbon–carbon bond between the pyrimidine and hydroxypyridinyl groups.

  • Purification:
    The crude product is purified via column chromatography or recrystallization to achieve >95% purity.

Alternative Routes:

  • Nucleophilic Aromatic Substitution: Direct substitution of a halogen on the pyrimidine ring with a hydroxypyridinyl anion under high-temperature conditions.

  • Esterification: Post-functionalization of a pre-formed pyrimidine-5-carboxylic acid with ethanol under acidic catalysis.

Applications in Drug Development

Prodrug Design

The ethyl ester moiety serves as a prodrug strategy, improving oral bioavailability. In vivo esterase-mediated hydrolysis converts the ester to the active carboxylic acid, enhancing target engagement. This approach is exemplified by antiviral agents like oseltamivir.

Coordination Chemistry

The hydroxypyridinyl group’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) enables applications in:

  • Catalysis: As ligands in asymmetric synthesis.

  • Materials Science: Building blocks for metal-organic frameworks (MOFs).

Comparative Analysis with Analogues

Structural Modifications and Activity Trends

DerivativeSubstituentBiological Activity
Methyl ester analogue-COOCH₃Reduced metabolic stability
Carboxylic acid-COOHEnhanced solubility, lower LogP
Trifluoromethyl variant-CF₃ at pyrimidine C4Increased kinase inhibition

Electron-withdrawing groups (e.g., -CF₃) generally enhance target affinity but may compromise solubility.

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